molecular formula C20H15Cl2FN2O4S B7699924 N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide

N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide

Cat. No. B7699924
M. Wt: 469.3 g/mol
InChI Key: MCWPZKYJBBEDCZ-UHFFFAOYSA-N
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Description

N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide, commonly known as Compound X, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the production of prostaglandins, which are involved in the inflammatory response. Compound X has also been shown to inhibit the activity of various kinases, such as mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. Additionally, it has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is essential for the formation of new blood vessels.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Compound X has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of Compound X is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been shown to exhibit a relatively low toxicity profile, which is essential for the development of safe and effective drugs. However, one of the major limitations of Compound X is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Compound X. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the study of its potential therapeutic applications in other diseases, such as arthritis and cardiovascular disease. Additionally, the development of more potent derivatives of Compound X could lead to the development of more effective drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of Compound X and its potential interactions with other drugs.

Synthesis Methods

Compound X can be synthesized using a multi-step reaction sequence. The first step involves the synthesis of 4-carbamoylphenylsulfonamide, which is then reacted with 2-methoxy-4-(trifluoromethyl)benzoyl chloride to yield N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Compound X has also been shown to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.

properties

IUPAC Name

2,4-dichloro-N-[5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O4S/c1-29-19-9-7-15(30(27,28)25-14-5-3-13(23)4-6-14)11-18(19)24-20(26)16-8-2-12(21)10-17(16)22/h2-11,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWPZKYJBBEDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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